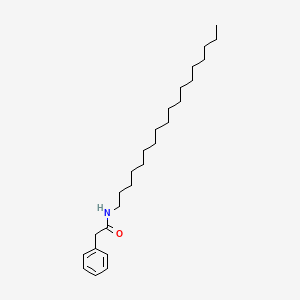

N-Octadecyl-2-phenylacetamide

Description

Properties

CAS No. |

81855-50-7 |

|---|---|

Molecular Formula |

C26H45NO |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

N-octadecyl-2-phenylacetamide |

InChI |

InChI=1S/C26H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-26(28)24-25-21-18-17-19-22-25/h17-19,21-22H,2-16,20,23-24H2,1H3,(H,27,28) |

InChI Key |

PMNNKCGDKSIBLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N Octadecyl 2 Phenylacetamide

Advanced Synthetic Routes to N-Octadecyl-2-phenylacetamide

The preparation of this compound can be achieved through several synthetic strategies. While traditional methods involving the activation of carboxylic acids are effective, recent advancements have prioritized the development of more efficient, selective, and environmentally benign processes.

Novel Amidation Reactions for this compound Synthesis

The cornerstone of this compound synthesis is the amidation reaction. Beyond conventional methods that use harsh reagents like thionyl chloride to form an acyl chloride intermediate semanticscholar.org, novel approaches offer milder conditions and unique catalytic systems.

One of the most significant advancements is the use of biocatalysis. Lipase-catalyzed enzymatic synthesis has been successfully employed to produce a range of substituted phenylacetamides, including long-chain variants like N-octadecyl amides. conicet.gov.ar In a notable study, lipase (B570770) from Candida antarctica (CAL B) was used to catalyze the aminolysis of ethyl phenylacetate (B1230308) derivatives with various amines. conicet.gov.ar This enzymatic approach is advantageous from an environmental and economic perspective, as it avoids aggressive chemical reagents and often proceeds under mild conditions. conicet.gov.ar For instance, the synthesis of N-octadecyl-4-nitrophenylacetamide was achieved with a 90% yield through this method. conicet.gov.ar

Another innovative, metal-free strategy for creating related phenylacetamide structures involves a tandem acylation–Smiles rearrangement. acs.org This process uses simple aqueous base conditions to react phenylacetyl chlorides with electron-poor sulfonamides, resulting in complex benzhydryl amide products. acs.org While not a direct synthesis of this compound, this methodology showcases the potential of rearrangement reactions in constructing complex amide frameworks under simple conditions.

Stereoselective Synthesis Approaches for this compound Analogues

Stereoselective synthesis is crucial when producing chiral molecules to ensure that only the desired enantiomer or diastereomer is formed. ethz.ch While this compound itself is achiral, its analogues can possess stereocenters, for example, by substitution on the alpha-carbon of the phenylacetyl group or by using a chiral amine. The principles of asymmetric synthesis can be applied to create such analogues with high stereochemical purity. ethz.ch

Key strategies for stereoselective synthesis include:

Chiral Pool Synthesis: Utilizing an enantiomerically pure starting material, such as a resolved chiral amine.

Chiral Auxiliaries: Temporarily attaching a chiral group to the phenylacetic acid substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the desired stereocenter has been created. ethz.ch

Enantioselective Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

Although a specific stereoselective synthesis for an analogue of this compound is not prominently documented, the synthesis of other complex, stereochemically defined amide-containing molecules is well-established. For example, a stereoselective route to the antidepressant (R)-(−)-mianserin involves intermediates with defined stereochemistry. researchgate.net Similarly, complex di-spirooxindole analogues containing amide moieties have been synthesized stereoselectively. nih.gov These examples demonstrate that established methodologies could be adapted to produce chiral analogues of this compound if required.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com Several modern synthetic routes for phenylacetamides align with these principles.

Biocatalysis: The lipase-catalyzed synthesis mentioned previously is a prime example of green chemistry. conicet.gov.ar It operates under mild temperatures (e.g., 35–55 °C) and replaces corrosive chemical activators with a recyclable enzyme, minimizing waste and energy consumption. conicet.gov.ar

Solvent-Free Synthesis: A novel method for producing 2-phenylacetamide (B93265) involves the direct heating of phenylacetic acid with urea (B33335) in the presence of boric acid as a catalyst. semanticscholar.org This solvent-free approach is highly efficient and circumvents the environmental and safety issues associated with organic solvents. semanticscholar.org

Photocatalysis: For the synthesis of analogues like N-Octadecyl-2-oxo-2-phenylacetamide, a visible-light-mediated photocatalytic method has been developed. acs.org This process uses a porphyrin-based photosensitizer and air as the oxidant, representing a sustainable and mild pathway to α-keto amides. acs.org

| Synthetic Method | Key Reagents/Catalyst | Conditions | Key Green Advantage | Reference |

|---|---|---|---|---|

| Conventional Amidation | Thionyl Chloride, Pyridine | Often harsh, requires anhydrous conditions | N/A (Baseline) | semanticscholar.orgprepchem.com |

| Enzymatic Aminolysis | Lipase (CAL B) | Mild Temperature (35-55 °C) | Biocatalyst, mild conditions, reduced waste | conicet.gov.ar |

| Solvent-Free Reaction | Urea, Boric Acid | Direct Heating (160-180 °C) | No solvent, readily available reagents | semanticscholar.org |

| Photocatalysis (for Analogue) | H₂TPP, Visible Light | Room temperature, air as oxidant | Uses light energy, sustainable oxidant (air) | acs.org |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers significant advantages for chemical synthesis, including superior heat and mass transfer, enhanced safety, and potential for automation and scalability. mdpi.comelveflow.com Amidation reactions are well-suited for flow processes.

While a specific flow synthesis of this compound has not been detailed in the literature, the principles are directly applicable. A hypothetical flow process would involve pumping solutions of a phenylacetyl derivative and octadecylamine (B50001) through a heated tube or a packed-bed reactor, possibly containing a solid-supported catalyst. This setup would allow for:

Precise Temperature Control: Mitigating hotspots in exothermic amidation reactions.

Improved Mixing: Ensuring efficient contact between reactants.

Enhanced Safety: Handling potentially hazardous reagents in small, contained volumes. researchgate.net

Streamlined Multi-step Synthesis: Integrating reaction and purification steps into a single continuous sequence. elveflow.com

The application of flow chemistry could lead to a more efficient, consistent, and scalable production of this compound.

Mechanistic Investigations of this compound Formation

Understanding the mechanism of a reaction is key to optimizing its conditions and yield. For the synthesis of this compound, mechanistic studies have focused primarily on catalyzed pathways.

Reaction Kinetics and Thermodynamics of this compound Synthesis

Reaction kinetics deals with the rate of a chemical reaction, while thermodynamics describes its energy changes and spontaneity. Detailed kinetic and thermodynamic parameters (such as activation energy, enthalpy, and entropy) for the synthesis of this compound are not extensively reported. However, studies on related enzymatic reactions provide significant mechanistic insights.

In the lipase-catalyzed synthesis of substituted phenylacetamides, the reaction kinetics were investigated through a Hammett analysis. conicet.gov.ar This study explored how different electronic substituents on the phenyl ring of the ethyl phenylacetate substrate affected the reaction yield, which serves as a proxy for the reaction rate. It was found that strongly electron-withdrawing groups, such as a nitro group (–NO₂), favored the enzymatic activity and resulted in higher yields compared to electron-donating groups like methoxy (B1213986) (–OCH₃). conicet.gov.ar This observation suggests that the enzymatic mechanism involves a step where negative charge develops, which is stabilized by electron-withdrawing substituents.

The study also provided data on the influence of other parameters on reaction kinetics:

Temperature: The yield of the enzymatic aminolysis increased with temperature, with optimal results at 55 °C compared to 25 °C or 35 °C. conicet.gov.ar

Reaction Time: The time required to achieve maximum conversion depended on the substrate, with the reaction for the electron-deficient 4-nitrophenylacetate being faster (3 hours) than for other substrates (5 hours). conicet.gov.ar

| Phenylacetate Substituent | Amine | Yield (%) |

|---|---|---|

| 4-NO₂ | n-octadecyl | 90 |

| 4-NO₂ | n-hexadecyl | 90 |

| 4-OCH₃ | n-octadecyl | 65 |

| 4-OCH₃ | n-hexadecyl | 70 |

| H (unsubstituted) | n-octadecyl | <5 |

| H (unsubstituted) | n-hexadecyl | <5 |

Elucidation of Transition States in this compound Reactions

The formation of the amide bond in this compound, typically through the reaction of phenylacetic acid (or its activated derivatives) and octadecylamine, proceeds through specific transition states. While direct computational and experimental studies exclusively on this compound are not extensively documented, the mechanism can be inferred from well-understood reactions of similar N-acyl amides.

In a common synthetic approach involving the aminolysis of an activated phenylacetic acid derivative (like an acyl chloride or ester), the reaction is believed to proceed via a tetrahedral intermediate. The reaction begins with the nucleophilic attack of the nitrogen atom of octadecylamine on the carbonyl carbon of the phenylacetyl group. This leads to the formation of a transient, high-energy tetrahedral intermediate. The stability and subsequent collapse of this intermediate represent the critical transition state, which ultimately leads to the formation of the amide bond and the elimination of a leaving group (e.g., a chloride ion or an alcohol).

In enzyme-catalyzed syntheses, such as those using lipase, the transition state involves an acyl-enzyme intermediate. nih.gov The enzyme's active site first reacts with the acyl donor (phenylacetic acid or its ester) to form a covalent intermediate, which then undergoes nucleophilic attack by the amine. For ATP-dependent enzymes, the formation of an acyl-adenylate intermediate is a key step. nih.gov

In metal-catalyzed reactions, such as those involving palladium, the transition state is often part of a concerted mechanism. For instance, in C-H activation reactions on related molecules, computational studies have pointed to a concerted metalation-deprotonation (CMD) transition state where a C-H bond is cleaved with the assistance of a ligand, which acts as an internal base. acs.orgresearchgate.net Such models suggest a bifunctional role for ligands, which stabilize the metal complex and participate directly in proton abstraction during the rate-limiting step. acs.orgresearchgate.net The hydrolysis of N-acyl amino acid amides under mild acidic conditions has also been shown to proceed through a rate-limiting step involving a positively charged transition state. acs.org

Role of Catalysis in Enhancing this compound Yield and Selectivity

Catalysis plays a pivotal role in the synthesis of this compound, offering pathways to improved yields, higher selectivity, and milder, more environmentally benign reaction conditions compared to conventional methods. nih.govconicet.gov.ar Both biocatalysts and chemical catalysts have been effectively employed in the synthesis of related long-chain amides.

Enzymatic Catalysis: Lipases are prominent biocatalysts for amide synthesis through aminolysis of esters. conicet.gov.ar For example, lipase B from Candida antarctica (CALB) has been successfully used to synthesize a variety of substituted phenylacetamides, including long-chain N-alkyl derivatives up to n-octadecyl. conicet.gov.ar The enzymatic approach benefits from high selectivity and mild reaction conditions. conicet.gov.ar Another class of enzymes, the ANL superfamily, utilizes acyl-adenylate intermediates to facilitate the formation of fatty acyl amides, presenting a versatile biocatalytic tool. nih.govrsc.org

Chemical Catalysis: Transition metal catalysts, particularly palladium and copper, are instrumental in reactions involving phenylacetamide scaffolds. Palladium acetate (B1210297), for instance, has been used to catalyze the chlorodifluoroethylation of N-phenylacetamides. sioc-journal.cn Copper(I) has been shown to catalyze the tandem annulation and oxygenation of N-(o-hydroxyphenyl) phenylacetamides to form 2-acyl benzoxazoles. sioc-journal.cn In the context of derivatization, copper(II) acetate in an ionic liquid medium ([Et3NH][OAc]) has been used to efficiently catalyze the "click" reaction between azides and alkynes to form N-phenylacetamide-incorporated 1,2,3-triazoles, with the ionic liquid being recyclable. rsc.org

The table below summarizes various catalytic systems applicable to the synthesis and derivatization of this compound and related compounds.

| Catalyst System | Reaction Type | Key Findings/Conditions | Yield | Reference |

|---|---|---|---|---|

| Lipase from Candida antarctica (CALB) | Enzymatic Aminolysis | Aminolysis of ethyl 4-nitrophenylacetate with n-octadecylamine. | 90% | conicet.gov.ar |

| TamA ANL domain | Biocatalytic Amide Formation | Couples various fatty acids (C9-C14) with amines. | Not specified for specific substrate | rsc.org |

| Cu(OAc)₂·H₂O in [Et₃NH][OAc] | 1,3-Dipolar Cycloaddition (Click Chemistry) | Synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles under ultrasound. | 95% | rsc.org |

| Pd(OAc)₂ with TFA | C-H Chlorodifluoroethylation | Reaction on N-phenylacetamide derivatives in dichloromethane (B109758) at room temperature. | Up to 99% | sioc-journal.cn |

| CuBr | Tandem Benzoxazole (B165842) Annulation & C(sp³)—H Oxygenation | Synthesis of 2-acyl benzoxazoles from N-(o-hydroxyphenyl) phenylacetamides. | 89% | sioc-journal.cn |

Derivatization Strategies for this compound

Derivatization of this compound allows for the fine-tuning of its chemical properties. Strategies focus on modifying the phenyl ring, altering the alkyl chain, incorporating heterocyclic systems, and forming conjugates.

Synthesis of this compound Analogues with Modified Phenyl Moieties

Modifying the phenyl ring of the 2-phenylacetamide moiety can significantly alter the compound's electronic and steric properties. This is typically achieved by starting with a substituted phenylacetic acid or by performing electrophilic aromatic substitution on the phenylacetamide core, though the latter can be complicated by the directing effects of the acetamide (B32628) group.

A more common approach involves the synthesis of various substituted phenylacetic acids followed by amidation with octadecylamine. For example, lipase-catalyzed reactions have been used to prepare phenylacetamides with hydroxy, methoxy, and nitro groups on the phenyl ring. conicet.gov.ar Palladium-catalyzed C-H functionalization offers another powerful tool for introducing groups onto the aromatic ring of N-phenylacetamide derivatives under specific conditions. sioc-journal.cn The presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence reaction rates and yields. conicet.gov.ar

| Substituent on Phenyl Ring | Synthetic Approach | Example Reagents/Catalysts | Reference |

|---|---|---|---|

| Nitro (NO₂) | Lipase-catalyzed aminolysis of substituted ethyl phenylacetate. | CALB, n-octadecylamine | conicet.gov.ar |

| Methoxy (OCH₃) | Lipase-catalyzed aminolysis of substituted ethyl phenylacetate. | CALB, n-octadecylamine | conicet.gov.ar |

| Chloro (Cl), Fluoro (F), Bromo (Br) | Palladium-catalyzed C-H functionalization of acetanilides. | Pd(OAc)₂, TFA, specialized iodonium (B1229267) salt | sioc-journal.cn |

| Various substituents (e.g., -F, -Cl, -Br) | Multi-step synthesis involving substituted anilines. | Chloroacetyl chloride, sodium azide, substituted α-bromophenylethanones | mdpi.comnih.gov |

Alkyl Chain Modifications in this compound Derivatives

Alterations to the long n-octadecyl chain can modulate the lipophilicity and conformational flexibility of the molecule. While direct examples for this compound are limited, studies on analogous long-chain molecules provide insight into potential modifications. For instance, in a series of alkyl lysophospholipid analogues, the C-1 alkyl chain (octadecyl) was modified by introducing a carbonyl group at various positions or by creating branched chains, some of which included a phenyl group. nih.gov

Another study on carbazole (B46965) amide derivatives with varying n-alkyl chains (from methyl to octyl) demonstrated that the parity of the alkyl chain length (odd vs. even) significantly impacts the compound's photophysical properties, such as mechanoluminescence and phosphorescence. rsc.org This suggests that synthesizing a series of N-alkyl-2-phenylacetamides with varying chain lengths around C18 could lead to interesting physical and chemical properties. Such syntheses would typically involve the amidation of phenylacetic acid with the corresponding modified or chain-varied long-chain amines.

Heterocyclic Ring Incorporation in this compound Structures

Incorporating heterocyclic rings into the this compound structure can introduce new functionalities and significantly alter its three-dimensional shape. uomus.edu.iqnih.govdspmuranchi.ac.in Several synthetic strategies have been developed to create phenylacetamide derivatives bearing heterocyclic moieties.

Triazoles: 1,4-Disubstituted 1,2,3-triazoles can be efficiently synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.org A synthetic route could involve preparing a 2-azido-N-phenylacetamide derivative and reacting it with a terminal alkyne, or conversely, reacting an N-(alkynyl-phenyl)-2-phenylacetamide with an azide. An efficient method uses Cu(OAc)₂·H₂O in an ionic liquid under ultrasound irradiation. rsc.org

Thiazoles: N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized in a multi-step process. mdpi.comnih.gov The general route involves converting a substituted 4-amino-N-phenylacetamide into a thiourea, which is then condensed with an α-halocarbonyl compound (e.g., an α-bromophenylethanone) to form the thiazole (B1198619) ring. mdpi.com

Benzoxazoles/Benzothiazoles: A copper-catalyzed method allows for the synthesis of 2-acyl benzoxazoles from N-(o-hydroxyphenyl) phenylacetamides. sioc-journal.cn This involves a tandem reaction of benzoxazole annulation followed by C(sp³)—H oxygenation. A similar strategy can be applied to N-(2-mercaptophenyl)-2-phenylacetamide to yield benzothiazole (B30560) derivatives. sioc-journal.cn

Benzimidazoles: Phenylacetamide-benzimidazole conjugates can be prepared by reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) in ethanol (B145695) with a base like triethylamine. nih.gov

| Heterocycle | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 2-Azido-N-phenylacetamides, terminal alkynes, Cu(OAc)₂·H₂O | rsc.org |

| Thiazole | Hantzsch Thiazole Synthesis (or variation) | Thiourea derivative, α-bromophenylethanone | mdpi.comnih.gov |

| Benzoxazole | Copper-catalyzed tandem annulation/oxygenation | N-(o-hydroxyphenyl) phenylacetamide, CuBr | sioc-journal.cn |

| Benzimidazole | Nucleophilic substitution | 2-Chloro-N-phenylacetamide, 2-mercaptobenzimidazole, triethylamine | nih.gov |

Development of this compound Conjugates

Conjugation involves covalently linking the this compound molecule to another chemical entity to create a hybrid molecule with potentially new or enhanced properties. The long octadecyl chain and the phenylacetamide moiety provide multiple points for attachment.

N-acyl amino acids (NAAAs) are a well-known class of lipid signaling molecules, representing a natural template for conjugation. frontiersin.orgnih.gov this compound could be considered a structural analogue of some NAAAs. Synthetic conjugates could be created by linking amino acids to either the phenyl ring or the terminal end of the octadecyl chain (if functionalized).

More complex conjugates have also been synthesized. For example, N-phenylacetamide has been conjugated with 2-oxoindole benzenesulfonamide (B165840) moieties to create potent enzyme inhibitors. nih.gov The synthesis involved reacting a 2-chloro-N-phenylacetamide derivative with a sulfonamide-bearing isatin (B1672199) compound. nih.gov Similarly, indole-based conjugates have been prepared by reacting N-alkylated indole-3-carbaldehydes with cyanoacetamide derivatives, followed by further modifications. acs.org These examples demonstrate that the phenylacetamide scaffold is a versatile platform for creating complex molecular conjugates through established synthetic reactions like nucleophilic substitution and condensation reactions.

Theoretical and Computational Investigations of N Octadecyl 2 Phenylacetamide

Quantum Chemical Calculations for N-Octadecyl-2-phenylacetamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, such studies would provide invaluable data but are currently not available in published literature.

Electronic Structure and Bonding Analysis of this compound

An analysis of the electronic structure would elucidate the distribution of electron density and the nature of the chemical bonds within the molecule. This would involve calculating molecular orbitals and electrostatic potential surfaces to identify electron-rich and electron-poor regions, which are crucial for predicting reactivity and intermolecular interactions. While studies on simpler amides exist, specific data for this compound is absent. researchgate.netnih.gov

Conformation Analysis and Conformational Landscape of this compound

The long and flexible octadecyl chain, combined with the phenylacetamide group, allows for a vast number of possible conformations. A systematic conformational analysis would be required to identify the low-energy structures that the molecule is most likely to adopt. This information is critical for understanding its physical properties and how it interacts with other molecules. Without dedicated computational studies, the preferred spatial arrangement of this compound remains speculative.

Frontier Molecular Orbital Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting a molecule's reactivity. The energies and shapes of these orbitals for this compound would indicate its susceptibility to nucleophilic or electrophilic attack and its potential role in chemical reactions. Research on other phenylacetamide derivatives has utilized FMO analysis, but the specific HOMO-LUMO gap and orbital distributions for this compound have not been calculated. mdpi.comnih.govfrontiersin.org

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time, both as individual molecules and in larger systems.

Intermolecular Interactions of this compound in Various Media

MD simulations would be essential to understand how this compound molecules interact with each other and with different solvents. These simulations could predict properties like solubility and the formation of aggregates. The interplay between the hydrophobic octadecyl tail and the more polar phenylacetamide head would likely lead to complex interaction patterns that are currently uncharacterized. Studies on similar molecules suggest the importance of these interactions, but direct simulations on this compound are needed for a complete picture. researchgate.netresearchgate.net

Self-Assembly Simulations of this compound Molecules

The amphiphilic nature of this compound, with its long nonpolar tail and polar headgroup, suggests a propensity for self-assembly into organized structures like micelles or bilayers in appropriate solvents. Simulations of this process would be crucial for understanding its behavior in bulk and its potential applications in materials science or nanotechnology. While the self-assembly of other long-chain amides has been studied, specific parameters and simulation results for this compound are not available. researchgate.net

Dynamic Behavior of this compound in Supramolecular Architectures

Direct experimental studies on the dynamic behavior of this compound within supramolecular structures are not extensively documented. However, based on its molecular structure—a long, nonpolar octadecyl chain (C18) attached to a polar phenylacetamide headgroup—it can be classified as an amphiphilic molecule. This structure strongly suggests a propensity for self-assembly in solution and at interfaces, forming organized supramolecular architectures such as micelles, vesicles, or layered structures.

The dynamic behavior of such assemblies is governed by a delicate balance of intermolecular forces, including hydrophobic interactions between the long alkyl chains and hydrogen bonding or π-π stacking involving the phenylacetamide moieties. Research on other amphiphilic systems, such as supramolecular comb polymers formed from poly(2-vinyl pyridine) and surfactants, demonstrates that the crystallization of aliphatic tails can compete with weaker binding interactions, leading to structural reorganization over time. nih.gov In these systems, thermal changes can influence molecular-level dynamics, which in turn affects the larger mesoscale structure. nih.gov

Computational modeling provides a powerful tool for exploring these dynamics. metu.edu.trarxiv.org Simulations can predict how changes in the environment, like temperature or solvent, influence the stability and morphology of the self-assembled structures. For this compound, computational models could elucidate the packing arrangements of the alkyl tails and the conformational flexibility of the headgroups within a supramolecular assembly, offering insights into the stability and phase behavior of these materials.

Structure-Reactivity and Structure-Function Relationship Predictions for this compound

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the reactivity and reaction pathways of organic molecules. xisdxjxsu.asia While specific DFT studies on this compound are scarce, research on related molecules offers valuable predictive insights.

In silico screening has become an indispensable tool in drug discovery for predicting the biological activity of novel compounds. xisdxjxsu.asia This process involves computationally evaluating a molecule against a library of biological targets to identify potential interactions. Although this compound itself has not been the focus of extensive screening, numerous studies on its derivatives highlight the therapeutic potential of the N-phenylacetamide scaffold.

These computational techniques can streamline the drug discovery process by prioritizing compounds for synthesis and experimental testing. xisdxjxsu.asia For this compound, its amphiphilic nature might suggest interactions with cell membranes or proteins with significant hydrophobic domains.

Table 1: Examples of In Silico Screening Studies on N-Phenylacetamide Derivatives

| Derivative Class | Potential Biological Target/Activity | Screening Outcome | Reference |

|---|---|---|---|

| Furan-1,3,4-oxadiazole tethered N-phenylacetamides | Human tyrosinase (hTYR) and tyrosinase-related protein 1 (hTYRP1) inhibitors | Identified derivatives with stronger binding affinities than the standard inhibitor, kojic acid, suggesting potential use in controlling pigmentation. | mdpi.com |

| Substituted 1,2,3-triazol-1-yl)-n-phenylacetamides | Anticancer (HIF-1α and HER2 proteins) | Compounds showed good binding affinity with cancer target proteins, with some exhibiting lower IC50 values than the standard drug Cisplatin. | acgpubs.org |

| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides | α-glucosidase inhibitors (anti-diabetic) | All synthesized derivatives showed superior potency against yeast α-glucosidase compared to the standard inhibitor, acarbose. | researchgate.net |

| 3-hydrazinyl indole (B1671886) phenacetamide derivatives | Multi-target anti-Alzheimer's (AChE, BChE, BACE1) | Identified a lead compound with significant cognitive enhancement and inhibitory activity against key enzymes in Alzheimer's disease progression. | nih.gov |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, providing insights into binding affinity and the nature of the interaction at an atomic level. mdpi.com Docking studies on various N-phenylacetamide derivatives have successfully rationalized their in vitro biological activities and guided the design of more potent analogs.

A notable example involves a series of 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives investigated as agonists for the human N-formyl peptide receptor 1 (FPR1), a G protein-coupled receptor involved in the immune response. nih.govnih.gov Docking these molecules into a homology model of FPR1 revealed that the most active compounds share a binding pocket with known peptide agonists. nih.gov A classification tree analysis identified four key amino acid residues (Thr199, Arg201, Gly202, and Ala261) as crucial for distinguishing active from inactive ligands. nih.gov

Similarly, docking studies of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives against serine protease helped to elucidate their mechanism of inhibition and supported the structure-activity relationship findings. frontiersin.org In another study, 1,3,4-oxadiazole (B1194373) derivatives containing the N-phenylacetamide moiety were docked against Factor Xa (F-Xa), an important target for anticoagulants. The results showed impressive inhibitory potential with high docking scores. mdpi.com

Table 2: Key Amino Acid Interactions from Docking Studies of N-Phenylacetamide Derivatives

| Derivative Class | Biological Target | Key Interacting Residues | Predicted Binding Affinity (Example) | Reference |

|---|---|---|---|---|

| 2-(benzimidazol-2-ylthio)-N-phenylacetamides | Human FPR1 | Thr199, Arg201, Gly202, Ala261, Arg205, Leu198, Thr265, Ile268, Leu271 | H-bond energy of 1.5 kcal/mol with Arg205 for one active compound. | nih.govnih.govunifi.it |

| Furan-1,3,4-oxadiazole tethered N-phenylacetamides | Human Tyrosinase (hTYR) | HIS202, HIS367, GLN376, MET374 | -13.30 kcal/mol | mdpi.com |

| N-phenylacetamide-2-oxoindole benzensulfonamides | Carbonic Anhydrase II (hCA II) | Not specified | KI = 5.87 nM (for most active derivative) | nih.gov |

| 1,3,4-Oxadiazole-thio-N-phenylacetamides | Factor Xa (F-Xa) | Arg25 | Docking Score: 6270, ACE: -352.28 kcal/mol | mdpi.com |

These studies collectively demonstrate that the N-phenylacetamide core is a versatile scaffold. While the long octadecyl chain of this compound would significantly influence its pharmacokinetic properties and likely direct it toward different biological targets than its smaller analogs, the established computational methodologies provide a clear roadmap for investigating its potential biological functions.

Advanced Materials Science Applications of N Octadecyl 2 Phenylacetamide Excluding Physical Properties

Supramolecular Chemistry and Self-Assembly of N-Octadecyl-2-phenylacetamide

Supramolecular chemistry relies on non-covalent interactions to spontaneously organize molecules into well-defined, higher-order structures. The self-assembly of this compound is a process governed by the interplay of specific interactions originating from its distinct molecular moieties: the phenylacetamide head and the octadecyl tail. The thermodynamic drive to form these ordered structures arises from the cumulative effect of multiple weak interactions, leading to stable nanoscale and microscale architectures. This process is highly dependent on the molecular environment, including solvent and temperature, allowing for tunable material fabrication. researchgate.net

The primary driving force for the specific and directional assembly of this compound is the hydrogen bonding capability of its amide group (-CONH-). The amide functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual nature allows for the formation of strong and directional intermolecular hydrogen bonds. newcastle.edu.au These interactions can lead to the formation of linear chains of molecules, often described as hydrogen-bonded tapes or ribbons. catenane.net

The stability and geometry of these networks are critical in defining the final morphology of the self-assembled structure. researchgate.net The formation of multiple, cooperative hydrogen bonds provides significant stability to the resulting assemblies, a principle that is fundamental in creating robust supramolecular materials. nih.gov In the solid state, these interactions are responsible for guiding the three-dimensional structure. researchgate.net The affinity of these interactions is influenced by factors such as the arrangement of donor and acceptor atoms and the surrounding environment. catenane.net

The Octadecyl Chains: The long, flexible C18 alkyl chains interact through van der Waals forces, a phenomenon often referred to as hydrophobic interactions when in aqueous media. These interactions promote the close packing of the chains, similar to the organization of lipids in a bilayer. This packing contributes significantly to the thermodynamic stability of the assembly. wikipedia.org

The Phenyl Groups: The phenyl rings can engage in π-π stacking interactions, a specific type of van der Waals force. This interaction involves the face-to-face or edge-to-face arrangement of the aromatic rings, which adds to the cohesive energy of the supramolecular structure.

These non-covalent interactions are additive and operate at short ranges, meaning the attraction is greatest when the molecules are closely packed. wikipedia.org The combination of directional hydrogen bonds and ubiquitous van der Waals forces dictates the final, complex three-dimensional organization of the molecules.

The interplay between specific hydrogen bonding and non-specific van der Waals interactions enables the fabrication of various nanostructures from this compound. The process of self-assembly can be initiated by changing solvent composition or temperature, leading to the spontaneous organization of molecules into thermodynamically favored structures. researchgate.net Depending on the precise balance of interactions, different morphologies can be achieved.

For instance, strong, linear hydrogen bonding might favor the formation of one-dimensional structures like nanofibers or nanoribbons. These can further entangle to form larger networks, potentially leading to gelation of the solvent. rsc.org If the lateral van der Waals interactions between the alkyl chains are dominant, two-dimensional sheet-like structures, such as lamellae or vesicles, may be formed. rsc.org The ability to form such diverse structures makes this compound a versatile building block for creating functional nanomaterials. These materials can be fabricated from inorganic materials as well, sometimes displaying quantum confinement. google.com

The formation of supramolecular structures is highly sensitive to external conditions, particularly the solvent and temperature.

Solvent Effects: The choice of solvent has a profound impact on the self-assembly process because solvent molecules can compete for the same non-covalent interactions that hold the supramolecular structure together. nih.gov

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the amide group of this compound, potentially disrupting the intermolecular hydrogen bonds that drive self-assembly. nih.gov However, in water, the hydrophobic effect would strongly promote the aggregation of the octadecyl tails.

Apolar Solvents (e.g., hexane, toluene): In these solvents, the hydrogen bonds between the amide groups would be strengthened due to the lack of competition from the solvent. nih.gov The morphology of the resulting aggregates can be highly dependent on the specific structure of the solvent molecules. rsc.org

Table 1: Predicted Influence of Solvent on this compound Self-Assembly

| Solvent Type | Interaction with Amide Headgroup | Interaction with Octadecyl Tail | Likely Assembly Outcome |

|---|---|---|---|

| Polar Protic (e.g., Water) | Competes for H-bonds | Strong hydrophobic aggregation | Well-defined core-shell structures (micelles, vesicles) |

| Polar Aprotic (e.g., THF) | May interact with C=O and N-H | Moderate solvation | Dispersed molecules or small aggregates |

| Apolar (e.g., Hexane) | H-bonding is enhanced | Good solvation | Fibrillar networks, organogels rsc.org |

Temperature Effects: Temperature influences the kinetic energy of the molecules and the stability of non-covalent bonds.

Increasing the temperature generally provides enough energy to disrupt the relatively weak hydrogen bonds and van der Waals interactions, leading to the disassembly or "melting" of the supramolecular structure. aps.org

Conversely, cooling a solution of this compound from a high temperature can induce self-assembly and the formation of ordered structures. The rate of cooling can influence the final morphology, with slower cooling often leading to more ordered, crystalline structures. The temperature can have a significant effect on stereoselectivity in some reactions. nih.gov

This compound in Polymer and Macromolecular Research

Beyond its use as a standalone building block for supramolecular structures, this compound holds potential as a functional additive in polymer and macromolecular research. Its amphiphilic character, combining a polar, hydrogen-bonding headgroup with a long, non-polar alkyl tail, allows it to interact with and modify the properties of polymer matrices in unique ways.

When blended with a host polymer, this compound can act as a "supramolecular additive" that modifies the material's properties through non-covalent interactions rather than covalent bonding. The long octadecyl chain can serve as a compatibilizer between the additive and a non-polar polymer matrix, such as polyethylene (B3416737) or polypropylene, or as a plasticizer. oceanwise-project.eu

The key functional role is often played by the phenylacetamide group. Within the polymer matrix, these groups can self-associate through hydrogen bonding to form physical cross-links. Unlike permanent covalent cross-links, these physical links are reversible and can be disrupted by heat or a suitable solvent. This can impart novel properties to the host polymer, such as:

Toughness and Mechanical Strength: The hydrogen-bonded networks can act as sacrificial bonds that break under stress, dissipating energy and increasing the material's toughness. researchgate.net

Thermo-reversibility and Healability: Because the physical cross-links can be broken and reformed by changing the temperature, materials incorporating this additive could exhibit shape-memory or self-healing properties. researchgate.net

The incorporation of such additives can be achieved through melt blending or solution casting. The resulting morphology and the degree to which the additive enhances the polymer's properties depend on the concentration of the additive, the nature of the host polymer, and the processing conditions.

Table 2: Potential Effects of Incorporating this compound into a Non-Polar Polymer Matrix

| Property | Mechanism of Modification | Potential Outcome |

|---|---|---|

| Tensile Strength | Formation of physical cross-links via H-bonding. | Increase |

| Toughness | Energy dissipation through breakage of sacrificial H-bonds. researchgate.net | Increase researchgate.net |

| Melt Viscosity | Disruption of H-bonds at elevated temperatures. | Decrease |

| Crystallinity | Can act as a nucleating agent. | May increase or change crystal morphology |

| Shape Memory/Healing | Thermo-reversible nature of H-bond cross-links. researchgate.net | Imparts smart material properties researchgate.net |

This compound as a Chain Transfer Agent in Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and low polydispersity. sigmaaldrich.com The process relies on a RAFT agent, typically a thiocarbonylthio compound with the structure Z-C(=S)S-R, which mediates the polymerization. researchgate.net The effectiveness of a RAFT agent is determined by the activating 'Z' group and the leaving 'R' group. sigmaaldrich.com

While no direct studies report the use of this compound as a chain transfer agent, its constituent parts can be analyzed in the context of RAFT agent design. In a hypothetical RAFT agent, the phenylacetamide moiety could function as the 'Z' group, influencing the reactivity of the C=S double bond. The 'R' group must be a good leaving group, capable of reinitiating polymerization. sigmaaldrich.com The octadecyl group itself is not a typical 'R' group for reinitiation. However, a molecule like this compound could be incorporated into polymer structures where its long alkyl chain influences material properties, while a different part of the system acts as the primary chain transfer agent.

The selection of a suitable RAFT agent is critical and depends on the type of monomer being polymerized. sigmaaldrich.com For 'More-Activated Monomers' (MAMs) like styrenes and acrylates, dithioesters and trithiocarbonates are effective. sigmaaldrich.com For 'Less-Activated Monomers' (LAMs) such as vinyl acetate (B1210297), dithiocarbamates and xanthates are preferred. sigmaaldrich.com The development of new RAFT agents is an ongoing area of research aimed at expanding the range of monomers and reaction conditions. researchgate.net

Table 1: Fundamental Components of a RAFT Chain Transfer Agent

| Component | Role in Polymerization | Desired Characteristics |

|---|---|---|

| Z Group | Modifies the reactivity of the C=S bond towards radical addition. | Should provide appropriate activation for the specific monomer class being used. |

| C=S Group | The core functional group for the RAFT process, enabling reversible chain transfer. | Must be reactive enough to undergo addition with propagating radicals but stable enough for handling. |

| R Group | Acts as a free radical leaving group that can reinitiate polymerization. | Must be a good homolytic leaving group and efficiently reinitiate monomer polymerization. |

Self-Healing Polymer Systems Enhanced by this compound Interactions

Self-healing polymers are materials capable of autonomously repairing damage. researchgate.net One major strategy for creating these materials involves embedding reversible, non-covalent bonds within the polymer network. researchgate.net Hydrogen bonds are particularly effective for this purpose due to their directionality and tunable strength. espublisher.com When the material is damaged, these bonds can break and subsequently reform under specific stimuli like heat, restoring the material's integrity. researchgate.net

This compound possesses a secondary amide group (-CONH-) which is a classic hydrogen-bonding motif, capable of both donating and accepting hydrogen bonds. This feature makes it a candidate for incorporation into self-healing polymer systems. The long, non-polar octadecyl chain could provide several benefits, including promoting microphase separation and forming organized domains within the polymer matrix. These organized domains, held together by hydrogen bonds involving the phenylacetamide groups, could act as reversible cross-linking points.

Research on other systems has demonstrated this principle. For example, self-healing elastomers have been created using polymers functionalized with 2-ureido-4[1H]-pyrimidinone (UPy), which forms strong quadruple hydrogen bonds. espublisher.com The healing process in such materials involves the dissociation and reformation of these hydrogen-bonded crosslinks. While not yet documented for this compound specifically, its structure is conducive to similar interactions, suggesting its potential as a functional additive or comonomer in the design of novel self-healing materials.

Thin Film and Surface Chemistry Applications of this compound

The amphiphilic structure of this compound, with its long hydrophobic alkyl tail and polar headgroup, makes it an ideal candidate for applications in surface and thin-film chemistry.

Amphiphilic molecules can form highly organized, single-molecule-thick layers, known as monolayers, at the air-water interface. sbfisica.org.br This process is typically studied using a Langmuir-Blodgett (LB) trough, where the molecules are compressed on a water subphase. researchgate.net The resulting Langmuir film can then be transferred to a solid substrate to create a Langmuir-Blodgett film. sbfisica.org.br

This compound, when spread on a water surface, would be expected to orient with its hydrophobic octadecyl tails pointing away from the water and its polar phenylacetamide groups interacting with the water surface. Upon compression, the molecules would organize into a dense monolayer. The characterization of such a film would involve measuring the surface pressure as a function of the area per molecule, which reveals different phases (gas, liquid-expanded, liquid-condensed, and solid). researchgate.net

Studies on similar molecules, such as polymers with n-octadecyl side chains, have shown that the long alkyl chains are effective in forming monomolecular films. unesp.br However, the degree of order within the film can vary. While long chains are expected to promote order, factors like backbone rigidity and intermolecular interactions can lead to more random distributions. unesp.br

Table 2: Hypothetical Phases of an this compound Langmuir Film

| Phase | Molecular Arrangement | Expected Characteristics |

|---|---|---|

| Gas | Molecules are far apart and move freely. | Low surface pressure. |

| Liquid-Expanded | Tails begin to interact but are not fully ordered. | Gradual increase in surface pressure upon compression. |

| Liquid-Condensed | Molecules are more densely packed with partially ordered tails. | Steep increase in surface pressure. |

| Solid | Molecules are tightly packed in a quasi-crystalline arrangement. | High surface pressure, low compressibility. |

| Collapse | The monolayer buckles and forms multilayers. | Plateau or drop in surface pressure after reaching a maximum. |

Monolayers, either as Langmuir-Blodgett films or self-assembled monolayers (SAMs), are a versatile strategy for modifying surface properties. rsc.org By coating a surface with a layer of this compound, one could precisely control its surface energy and functionality. taylorfrancis.com

A coating of this molecule would present a surface dominated by the terminal methyl groups of the octadecyl chains, resulting in a low-energy, hydrophobic, and non-polar surface. Such coatings are valuable for creating water-repellent materials, anti-fouling surfaces, and low-friction interfaces. The underlying phenylacetamide groups, anchored to the substrate, would ensure the stability of the coating. The ability to tailor surface chemistry with molecular precision is a key advantage of using SAMs for developing functional coatings. rsc.org

Interfacial phenomena govern the behavior of systems where two different phases meet. fiveable.me Amphiphilic molecules like this compound are surface-active, meaning they preferentially adsorb at interfaces to reduce the system's free energy. fiveable.me

At an air-water or oil-water interface, the molecule would lower the interfacial tension. This is because the hydrophobic tail avoids the aqueous phase while the polar head remains in it, disrupting the cohesive energy at the interface. This property is the basis for detergency, emulsification, and foaming. Studying the behavior of this compound at various interfaces could provide insights into its effectiveness as a surfactant, emulsifier, or dispersing agent in colloidal systems.

This compound in Organic Electronics Research

Organic electronics utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The performance of these devices is highly dependent on the molecular packing and morphology of the thin films of the organic semiconductor. rsc.org

While this compound is not an intrinsically conductive or semiconductive material due to its lack of extensive π-conjugation, it could be used as a functional additive or a surface modification layer in organic electronic devices. Long alkyl chains are frequently attached to organic semiconductors to improve their solubility for solution-based processing and to influence their self-assembly into ordered thin films. sigmaaldrich.com

For instance, this compound could be used to form a SAM on the dielectric layer in an OFET. Such a layer can passivate the surface, reduce charge trapping, and promote the ordered growth of the overlying organic semiconductor, thereby improving device performance. rsc.org However, the impact of such chains is not always positive. In a study on a poly(p-phenylenevinylene) derivative with an n-octadecyl chain, the long chain led to a lack of molecular organization in the film, which resulted in lower photoconductivity and higher operating voltages in a polymer light-emitting diode (PLED). unesp.br This highlights the critical interplay between molecular structure and solid-state packing in determining the electronic properties of organic thin films.

Lack of Specific Research Data on this compound in Advanced Materials Science Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research on the chemical compound This compound within the advanced materials science applications outlined in the user's request. While general principles regarding related chemical structures exist, there is no detailed, publicly available data to construct a scientifically accurate article on its use in charge transport, molecular packing in organic electronic devices, or as a component in organic photovoltaic research.

The performed searches for "this compound" and related terms in the context of materials science yielded the following outcomes:

Identification and Synthesis: The compound is identifiable by its CAS Number, 81855-50-7. chemsrc.com A related compound, N-Octadecyl-2-oxo-2-phenylacetamide, has been synthesized, indicating that molecules with a similar backbone can be produced. acs.org However, dedicated research into the material properties and applications of this compound itself is not apparent in the available literature.

General Principles of Related Compounds:

Charge Transport and Molecular Packing: The charge transport characteristics of organic semiconductors are fundamentally influenced by molecular packing and intermolecular interactions. acs.org The presence of long alkyl chains, such as the octadecyl group in the specified compound, is known to affect the self-assembly and morphology of thin films. researchgate.net Similarly, the amide group can facilitate hydrogen bonding, which in turn can influence the ordering of molecules and charge carrier mobility in organic field-effect transistors (OFETs). acs.orgfrontiersin.orgnih.gov However, these are general principles in the field of organic electronics, and no specific studies were found that quantify these effects for this compound.

Organic Photovoltaics (OPV): In the context of OPVs, long alkyl chains on donor or acceptor molecules can sometimes lead to undesirable phase segregation, which can be detrimental to device performance. researchgate.net The design of donor-acceptor systems is a key area of OPV research, but this compound is not featured as a component in the reviewed literature on this topic. sigmaaldrich.comnih.gov

Due to the absence of specific experimental data and detailed research findings for this compound in the requested areas, it is not possible to generate a thorough and scientifically accurate article that adheres to the provided outline. Constructing such an article would necessitate speculation and the fabrication of data, which would not meet the required standards of scientific accuracy.

Therefore, the following sections of the proposed article outline cannot be populated with factual information based on current scientific literature:

This compound as a Component in Organic Photovoltaic Research Architectures

Further research and publication in the field of materials science would be required to provide the specific data needed to address these topics for this compound.

In Vitro Biological and Biochemical Activity of N Octadecyl 2 Phenylacetamide

Receptor Binding and Molecular Recognition Investigations (in vitro)

Information regarding the interaction of N-Octadecyl-2-phenylacetamide with specific cellular receptors is not present in the current body of scientific literature.

Affinity and Selectivity of this compound for Target Receptors (in vitro)

No receptor binding assays have been published that would provide data on the affinity (e.g., Kᵢ or IC₅₀ values) and selectivity of this compound for any known biological receptors. Such assays are fundamental in pharmacological studies to identify the molecular targets of a compound.

Molecular Recognition Mechanisms of this compound (in vitro)

Without identified enzymatic or receptor targets, the molecular recognition mechanisms of this compound remain unelucidated. Understanding these mechanisms would require advanced techniques such as X-ray crystallography or computational modeling of the compound docked into the binding site of a specific protein target.

No publicly available scientific literature detailing the in vitro biological and biochemical activity of the specific compound this compound could be identified in the conducted search. Therefore, the requested article focusing solely on this compound cannot be generated based on existing research data.

The initial broad search for phenylacetamide derivatives yielded some general findings on the cytotoxic and pro-apoptotic activities of various related compounds on cancer cell lines. However, these results are not directly applicable to this compound as per the user's strict instructions to focus solely on the specified molecule.

Subsequent, more targeted searches for "this compound" across various scientific databases and search engines for each of the specified subtopics (molecular probes, cell-free biochemical pathways, signal transduction, mechanistic studies, protein-protein interactions, and mechanistic toxicology) also did not yield any relevant results.

It is possible that research on this compound has not been published, is proprietary, or is indexed under a different nomenclature not readily accessible through standard search queries. Without any available data, it is impossible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested.

Mechanistic Toxicology Investigations of this compound (in vitro)

Elucidation of Molecular Pathways Triggered by this compound Exposure (in vitro)

Comprehensive searches of available scientific literature did not yield specific studies detailing the elucidation of molecular pathways triggered by in vitro exposure to this compound. While research exists for the broader class of phenylacetamide derivatives, which have been shown to induce apoptosis and affect cell cycle regulation in cancer cell lines, these findings cannot be directly attributed to this compound without specific experimental evidence.

The general mechanisms observed for some phenylacetamide derivatives involve the upregulation of pro-apoptotic proteins such as Bax and FasL, and the activation of caspases, which are key enzymes in the apoptotic cascade. Furthermore, some derivatives have been noted to cause cell cycle arrest by modulating the expression of proteins like cyclin D1 and CDK4. However, the specific molecular interactions and pathway activations are highly dependent on the full chemical structure of each derivative. The presence of the N-octadecyl group in this compound introduces a significant lipophilic component that would likely alter its cellular uptake, subcellular localization, and molecular targets compared to other studied phenylacetamide derivatives.

Without dedicated in vitro studies on this compound, any discussion of its impact on specific molecular pathways would be speculative. Further research is required to determine if this specific compound engages in similar or distinct molecular mechanisms as other compounds in its class.

This compound Interactions with Cellular Macromolecules (in vitro)

There is currently a lack of specific published research investigating the direct interactions of this compound with cellular macromolecules in vitro. Studies on other phenylacetamide derivatives have suggested potential interactions with proteins involved in cell survival and proliferation pathways. For instance, some derivatives have been evaluated for their inhibitory activity against enzymes like carbonic anhydrases.

The unique structure of this compound, featuring a long alkyl chain, suggests that its interactions with cellular macromolecules might be influenced by hydrophobic interactions. This could lead to associations with lipid membranes or hydrophobic pockets within proteins. However, without experimental data from techniques such as co-immunoprecipitation, surface plasmon resonance, or enzymatic assays specifically using this compound, the nature and affinity of its binding to any cellular macromolecule remain unknown.

Advanced Spectroscopic and Crystallographic Characterization in N Octadecyl 2 Phenylacetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Octadecyl-2-phenylacetamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for the primary structure elucidation and purity verification of this compound and its derivatives. nih.govresearchgate.net In solution, typically in a deuterated solvent like CDCl₃, these techniques provide a distinct fingerprint of the molecule. docbrown.info

The ¹H NMR spectrum allows for the identification and integration of signals corresponding to the aromatic protons of the phenyl ring, the methylene (B1212753) protons of the acetyl group, the amide (N-H) proton, and the long series of methylene protons in the octadecyl chain, culminating in the terminal methyl group. chemicalbook.comekb.eg High-resolution instruments enable the clear observation of spin-spin coupling, which provides critical information about the connectivity of adjacent, non-equivalent protons. docbrown.info For example, the triplet observed for the terminal methyl group of the octadecyl chain confirms its proximity to a methylene group.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. nih.gov The chemical shifts of the carbonyl carbon, the aromatic carbons, and the distinct carbons along the alkyl chain are highly characteristic. The combination of ¹H and ¹³C NMR allows for an unambiguous assignment of the molecule's constitution. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and structures.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl Ring (C₆H₅) | 7.20 - 7.40 (m, 5H) | 127.0 - 135.0 |

| Methylene (CH₂-Ph) | 3.60 (s, 2H) | ~44.0 |

| Carbonyl (C=O) | - | ~171.0 |

| Amide (N-H) | ~5.80 (br t, 1H) | - |

| Methylene (N-CH₂) | ~3.25 (q, 2H) | ~39.5 |

| Alkyl Chain (-(CH₂)₁₅-) | ~1.55 (quint, 2H), ~1.25 (br s, 28H) | ~22.7 - 31.9 |

| Terminal Methyl (-CH₃) | 0.88 (t, 3H) | ~14.1 |

This is an interactive data table. Click on the headers to sort.

Two-dimensional (2D) NMR experiments are powerful for confirming complex structural assignments and for analyzing the molecule's conformation in solution. researchgate.netmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. mnstate.edu For this compound, COSY spectra would show correlations between the aromatic protons and, more importantly, trace the connectivity down the entire octadecyl chain, from the N-H proton to the first methylene group, and sequentially along the chain to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly bonded, providing unambiguous C-H assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). researchgate.net This is crucial for confirming the assembly of different molecular fragments. Key HMBC correlations for this compound would include the correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and the methylene carbon of the phenylacetyl group (CH₂-Ph), confirming the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects correlations between protons that are close in space, regardless of whether they are bonded. harvard.edu NOESY is particularly useful for conformational analysis. auremn.org.br For this compound, it can reveal the preferred orientation of the phenylacetyl group relative to the octadecyl chain, providing insights into the molecule's folded or extended state in solution. The presence of a hindered cis(E)-trans(Z) rotational equilibrium around the amide bond can also be investigated using variable temperature NMR and 2D exchange spectroscopy (EXSY). researchgate.net

Solid-state NMR (ssNMR) is uniquely suited to provide high-resolution structural information on insoluble or aggregated materials, such as self-assembled nanofibers, gels, or crystalline powders of this compound. mst.edumdpi.com Experiments are typically performed under magic-angle spinning (MAS) to average out anisotropic interactions and achieve higher resolution. mst.edu

¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) are common ssNMR experiments. mdpi.com The chemical shifts observed in the solid state can differ significantly from those in solution. These differences provide valuable information about the local environment, including molecular packing and intermolecular interactions like hydrogen bonding. researchgate.net For instance, the ¹⁵N chemical shift of the amide nitrogen is highly sensitive to the strength and geometry of hydrogen bonds it participates in within an assembly. mdpi.com Similarly, changes in ¹³C chemical shifts of the carbonyl group and nearby carbons can indicate their involvement in the packed structure. researchgate.net

Advanced techniques like 14N-1H HMQC can probe through-space proximities between nitrogen and proton nuclei, offering direct evidence of intra- and intermolecular contacts in complex assemblies. chemrxiv.org By comparing the ssNMR data of a self-assembled structure with data from crystalline forms or with values predicted from theoretical calculations, a detailed model of the molecular arrangement can be constructed. mdpi.com

Table 2: Hypothetical ¹³C and ¹⁵N Solid-State NMR Chemical Shift Changes in this compound Upon Assembly Illustrates potential shifts indicating intermolecular interactions.

| Nucleus | Chemical Shift in Solution (ppm) | Hypothetical Shift in Assembly (ppm) | Interpretation of Change |

| Carbonyl ¹³C | ~171.0 | ~173.5 | Downfield shift suggests involvement in hydrogen bonding. |

| Amide ¹⁵N | (Varies) | (Varies) | Significant shift indicates a well-defined hydrogen-bonded network. mdpi.com |

| Phenyl ¹³C | 127.0 - 135.0 | 126.5 - 136.0 | Shifts indicate changes in packing, potential π-π stacking. |

This is an interactive data table. Click on the headers to sort.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a critical analytical technique that provides information on molecular weight and elemental composition, and through fragmentation analysis, it offers structural details of the molecule and its derivatives or metabolites.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the gold standard for identifying metabolites in complex biological matrices. nih.govresearchgate.net In vitro studies using human liver microsomes (HLM) or hepatocytes are employed to investigate the metabolic fate of this compound. nuvisan.com

The first step involves determining the precise mass of the parent compound's molecular ion. For this compound (C₂₆H₄₅NO), the exact mass of the protonated molecule [M+H]⁺ is 388.3574. chemsrc.com HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure this mass with high accuracy (typically <5 ppm error), which allows for the confident determination of the elemental formula. thermofisher.comlcms.cz

During incubation with liver microsomes, the parent drug is converted into various metabolites through enzymatic reactions. researchgate.net Common metabolic pathways include oxidation (hydroxylation), N-dealkylation, and conjugation (e.g., glucuronidation). HRMS is used to detect the mass shifts corresponding to these biotransformations. For example, the addition of an oxygen atom (hydroxylation) results in a mass increase of 15.9949 Da. By mining the LC-HRMS data for these expected mass shifts, potential metabolites can be flagged for further investigation. nih.gov

Table 3: Predicted Metabolites of this compound and Their Expected Exact Masses ([M+H]⁺)

| Metabolic Reaction | Predicted Structure | Molecular Formula | Calculated Exact Mass ([M+H]⁺) | Mass Shift (Da) |

| Parent Compound | This compound | C₂₆H₄₅NO | 388.3574 | 0 |

| Phenyl Ring Hydroxylation | N-Octadecyl-2-(hydroxyphenyl)acetamide | C₂₆H₄₅NO₂ | 404.3523 | +15.9949 |

| Alkyl Chain Hydroxylation | N-(hydroxyoctadecyl)-2-phenylacetamide | C₂₆H₄₅NO₂ | 404.3523 | +15.9949 |

| Phenyl Ring Dihydroxylation | N-Octadecyl-2-(dihydroxyphenyl)acetamide | C₂₆H₄₅NO₃ | 420.3472 | +31.9898 |

This is an interactive data table. Click on the headers to sort.

Tandem mass spectrometry (MS/MS) is used to determine the structure of the parent compound and its derivatives or metabolites by analyzing their fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.

The fragmentation of this compound is expected to occur at the most labile bonds, primarily around the amide linkage. libretexts.org Analysis of these fragments helps to confirm the different parts of the molecule. For a derivative, such as a hydroxylated metabolite, the location of the modification can often be determined by observing mass shifts in specific fragments compared to the parent compound. lcms.cz

Table 4: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ at m/z 388.4)

| Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Interpretation |

| 268.3 | [C₁₈H₃₈N]⁺ | Cleavage of the amide C-N bond with charge retention on the alkylamine fragment. |

| 134.1 | [C₈H₉NO+H]⁺ | Cleavage of the amide C-N bond with charge retention on the phenylacetamide fragment. |

| 121.1 | [C₈H₁₃N]⁺ | Secondary amine fragment from amide cleavage. |

| 91.1 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl (B1604629) group. |

This is an interactive data table. Click on the headers to sort.

By establishing a library of these characteristic fragmentation patterns, researchers can rapidly screen for and identify this compound and related compounds in various samples. nih.gov

X-ray Diffraction and Crystallography of this compound

X-ray diffraction techniques are fundamental for determining the solid-state structure of this compound, providing insights into its molecular conformation, crystal packing, and potential polymorphic forms.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the precise three-dimensional structure of a crystalline compound at the atomic level. acs.org Obtaining a suitable single crystal of this compound, which can be achieved through slow evaporation from a suitable solvent, is a prerequisite for this analysis. acs.org

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for a Polymorph of this compound

| Parameter | Illustrative Value |

| Chemical Formula | C₂₆H₄₅NO |

| Formula Weight | 387.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.50 |

| b (Å) | 7.50 |

| c (Å) | 55.00 |

| α (°) | 90 |

| β (°) | 95.0 |

| γ (°) | 90 |

| Volume (ų) | 2260 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.14 |

Note: This data is hypothetical and based on typical values for long-chain organic molecules. It serves to illustrate the type of information obtained from an SCXRD experiment.

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials and is particularly useful for identifying different crystalline forms, or polymorphs, of a substance. nih.gov Polymorphism is common in long-chain molecules due to the different possible packing arrangements of the alkyl chains. acs.orgnih.gov

A powdered sample of this compound is exposed to X-rays, and the diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is recorded. Each polymorph will have a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form. researchgate.net This technique is crucial for quality control in manufacturing processes, as different polymorphs can have different physical properties. By comparing the PXRD pattern of a new batch to a reference pattern, one can ensure phase purity. iucr.orgsemanticscholar.org The d-spacings calculated from the diffraction peaks can also provide information about the lamellar structure common in long-chain compounds. ias.ac.in

Table 3: Representative Powder X-ray Diffraction Peaks for a Hypothetical Polymorph of this compound

| Position [°2θ] | Intensity [%] | d-spacing [Å] |

| 3.2 | 100 | 27.6 |

| 6.4 | 45 | 13.8 |

| 9.6 | 30 | 9.2 |

| 21.5 | 80 | 4.1 |

| 23.0 | 60 | 3.9 |

Note: This is a representative list of peaks for a hypothetical lamellar structure. The exact peak positions and intensities would be unique to a specific polymorph.

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio within the same crystal lattice. acs.org For this compound, co-crystallization could be explored with molecules that can form strong and predictable intermolecular interactions, such as hydrogen bonds, with the amide group. nih.govrsc.org

Vibrational Spectroscopy (IR, Raman) for this compound Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational order of this compound. These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. nih.gov

The vibrational spectra of this compound are rich with information about its molecular structure and the conformation of its long alkyl chain. The analysis of specific spectral regions allows for a detailed "conformational fingerprinting."

The C-H stretching region (2800-3000 cm⁻¹) is particularly sensitive to the conformational order of the octadecyl chain. The frequencies of the symmetric (νs(CH₂)) and asymmetric (νas(CH₂)) methylene stretching modes are known to shift to lower wavenumbers as the chain becomes more ordered and adopts an all-trans conformation. researchgate.net The absence of significant gauche defects, which would give rise to additional bands, is indicative of a highly ordered, crystalline state. nih.gov

The amide group gives rise to several characteristic bands. The N-H stretching vibration (ν(N-H)) typically appears in the range of 3200-3400 cm⁻¹ and its position is sensitive to hydrogen bonding. The Amide I band (primarily C=O stretching) is found around 1640-1680 cm⁻¹, while the Amide II band (a mixture of N-H bending and C-N stretching) occurs near 1550 cm⁻¹. These bands are prominent in the IR spectrum. longdom.org

The Raman spectrum provides complementary information. The C-C skeletal stretching modes in the 1000-1150 cm⁻¹ region are sensitive to the long-range conformational order of the alkyl chain. researchgate.net Aromatic ring vibrations from the phenyl group will also be clearly visible.

By analyzing the positions, intensities, and shapes of these characteristic bands in both IR and Raman spectra, a detailed picture of the conformational state of this compound in the solid state or in different environments can be constructed.

Table 4: Characteristic IR and Raman Vibrational Bands for Conformational Analysis of this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy | Conformational Information |

| N-H Stretch | 3300 | IR | Hydrogen bonding state of the amide group |

| Asymmetric CH₂ Stretch | 2920 | IR, Raman | Acyl chain order (frequency decreases with increased order) |

| Symmetric CH₂ Stretch | 2850 | IR, Raman | Acyl chain order (frequency decreases with increased order) |

| Amide I (C=O Stretch) | 1650 | IR | Amide group conformation and H-bonding |

| Amide II (N-H Bend, C-N Stretch) | 1550 | IR | Amide group conformation and H-bonding |

| CH₂ Scissoring | 1470 | IR, Raman | Lateral packing of acyl chains |

| Phenyl Ring C=C Stretch | 1600, 1495 | Raman, IR | Presence and substitution of the aromatic ring |

| C-C Skeletal Stretch | 1060-1130 | Raman | All-trans chain conformation |

Note: The wavenumbers are approximate and can vary based on the physical state of the sample and intermolecular interactions.

Monitoring Reaction Progress of this compound Synthesis via In Situ Spectroscopy

The synthesis of this compound, typically achieved through the amidation of phenylacetic acid with octadecylamine (B50001), is a reaction that can be meticulously monitored in real-time using in situ spectroscopic techniques. These methods offer a non-invasive window into the reaction vessel, allowing for the tracking of reactant consumption, intermediate formation, and product generation without the need for manual sampling. rsc.org This approach provides high-quality kinetic data and mechanistic insights that are often lost with traditional offline analysis. rsc.orgnih.gov

Commonly employed in situ methods for monitoring amide bond formation include Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgnih.gov

In Situ FT-IR Spectroscopy

In situ FT-IR spectroscopy is a powerful tool for monitoring the progress of the this compound synthesis by tracking changes in the characteristic vibrational frequencies of key functional groups. The reaction is followed by observing the disappearance of reactant-specific bands and the concurrent appearance of product-specific bands.

Specifically, the synthesis would be monitored by:

Decrease in O-H Stretch: The broad absorption band of the carboxylic acid O-H group in phenylacetic acid (typically around 3300-2500 cm⁻¹) would diminish as the reaction proceeds.

Appearance of N-H Stretch: The appearance of the N-H stretching vibration of the secondary amide in this compound (around 3300 cm⁻¹) signals product formation.

Shift in Carbonyl (C=O) Stretch: The C=O stretching frequency of the reactant carboxylic acid (approx. 1700-1725 cm⁻¹) would be replaced by the characteristic amide I band of the product (approx. 1650 cm⁻¹).

The intensity of these peaks over time can be used to generate kinetic profiles of the reaction.

Interactive Table 1: Hypothetical In Situ FT-IR Monitoring of this compound Synthesis This table illustrates the expected changes in infrared absorbance for key functional groups during the synthesis. Data is hypothetical and for illustrative purposes.